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Compound of Interest

Compound Name: 3-(1H-Pyrrol-1-yl)propanenitrile

Cat. No.: B033213 Get Quote

CAS Number: 43036-06-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(1H-Pyrrol-1-yl)propanenitrile,

a versatile heterocyclic building block. The content herein is structured to deliver not just

procedural steps, but also the underlying scientific rationale, empowering researchers to

effectively utilize this compound in their synthetic and drug discovery endeavors.

Introduction and Strategic Importance
3-(1H-Pyrrol-1-yl)propanenitrile, also known by synonyms such as N-(2-Cyanoethyl)pyrrole

and 1-Pyrrolepropionitrile, is a bifunctional molecule incorporating a pyrrole ring and a

propanenitrile side chain.[1][2] The pyrrole moiety is a privileged scaffold in medicinal

chemistry, forming the core of numerous natural products and blockbuster drugs like

atorvastatin.[3] The presence of the nitrile group provides a versatile chemical handle for a

variety of transformations, including reduction to amines, hydrolysis to carboxylic acids, and

participation in cycloaddition reactions.[4][5] This dual functionality makes 3-(1H-Pyrrol-1-
yl)propanenitrile a valuable starting material for the synthesis of complex nitrogen-containing

heterocycles and other novel chemical entities.[4][6]

This guide will delve into its chemical and physical properties, provide a detailed synthesis

protocol, outline its spectroscopic signature for robust characterization, discuss its chemical

reactivity, and present a validated analytical method for purity assessment.
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Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is a prerequisite for its safe

and effective use in a laboratory setting.

Chemical and Physical Properties
The key physicochemical properties of 3-(1H-Pyrrol-1-yl)propanenitrile are summarized in

the table below. These properties are essential for planning reactions, purifications (such as

distillation), and for selecting appropriate solvents.

Property Value Source(s)

CAS Number 43036-06-2 [7][8]

Molecular Formula C₇H₈N₂ [7][8]

Molecular Weight 120.15 g/mol [7][9]

Appearance Liquid [10]

Boiling Point 266.8 °C at 760 mmHg [10]

132-133 °C at 10 mmHg [11]

Density 1.048 g/mL at 25 °C [11]

Refractive Index (n20/D) 1.51 [11]

Flash Point 110 °C [10]

SMILES N#CCCN1C=CC=C1 [7][9]

InChI Key
IYOLJLGYJMJLSU-

UHFFFAOYSA-N
[7]

Safety and Handling
3-(1H-Pyrrol-1-yl)propanenitrile is classified as a hazardous substance.[1][2] Adherence to

appropriate safety protocols is mandatory.

Hazard Classification:
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Acute oral, dermal, and inhalation toxicity (Category 4).[1]

Causes skin and serious eye irritation (Category 2).[1]

May cause respiratory irritation (Specific target organ toxicity - single exposure, Category

3).[1]

Precautionary Measures:

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation

exposure.[4] Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical

safety goggles, and a lab coat.[1][4] If exposure limits are exceeded, use a NIOSH/MSHA

approved respirator.[1]

Handling: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after

handling.[1]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][9]

Keep away from strong oxidizing agents.[2]

First Aid:

In case of skin contact: Wash off immediately with plenty of soap and water for at least 15

minutes.[1]

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek

medical attention.[1]

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for

breathing.[1]

If swallowed: Call a poison center or doctor if you feel unwell.[1]

Synthesis and Purification
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The most direct and common method for the synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile is

the base-catalyzed cyanoethylation of pyrrole with acrylonitrile. This reaction is a classic

example of a Michael addition.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile.
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Detailed Experimental Protocol: Cyanoethylation of
Pyrrole
Causality: The base catalyst deprotonates the pyrrole nitrogen, generating a nucleophilic

pyrrolide anion. This anion then attacks the electron-deficient β-carbon of acrylonitrile in a

conjugate addition, driven by the formation of a more stable resonance-stabilized intermediate.

The reaction is typically exothermic, necessitating controlled addition of the acrylonitrile to

maintain a safe reaction temperature and prevent polymerization.

Materials:

Pyrrole

Acrylonitrile (stabilized)

Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol) or another suitable base

(e.g., sodium hydroxide)

Diethyl ether or other suitable extraction solvent

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate or sodium sulfate

Hydrochloric acid (for neutralization)

Procedure:

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under a nitrogen atmosphere, add freshly distilled

pyrrole.

Catalyst Addition: Add a catalytic amount of Triton B (e.g., 1-2 mol%) to the stirred pyrrole.

Controlled Addition: Cool the mixture in an ice bath. Add acrylonitrile dropwise from the

dropping funnel at a rate that maintains the internal temperature below 30-40 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

Workup:

Cool the reaction mixture and neutralize the catalyst with a dilute acid (e.g., 1 M HCl) until

the pH is ~7.

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

Separate the organic layer. Wash the organic layer sequentially with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~132-133 °C / 10

mmHg) to yield 3-(1H-Pyrrol-1-yl)propanenitrile as a clear liquid.[11]

Spectroscopic Characterization
Accurate structural confirmation is paramount. The following sections detail the expected

spectroscopic data for 3-(1H-Pyrrol-1-yl)propanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Expected Chemical Shifts (in CDCl₃):

¹H NMR: The spectrum is expected to show three distinct regions.

The protons on the pyrrole ring will appear as two multiplets in the aromatic region. The α-

protons (C2, C5) are typically downfield from the β-protons (C3, C4).

The two methylene groups of the propanenitrile chain will appear as triplets due to

coupling with each other. The methylene group adjacent to the pyrrole nitrogen will be

more deshielded than the one adjacent to the nitrile group.
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¹³C NMR: The spectrum will show distinct signals for the pyrrole carbons and the

propanenitrile chain carbons. The nitrile carbon will have a characteristic chemical shift in the

115-125 ppm range.

Assignment
Expected ¹H NMR δ

(ppm)

Expected ¹³C NMR δ

(ppm)

Rationale for

Assignment

Pyrrole H-2, H-5 ~6.7 ~121

α-protons/carbons of

the pyrrole ring are

typically downfield.

Pyrrole H-3, H-4 ~6.2 ~109

β-protons/carbons of

the pyrrole ring are

more shielded.

-CH₂-N ~4.2 (t) ~45

Methylene group

deshielded by the

adjacent nitrogen

atom.

-CH₂-CN ~2.8 (t) ~18

Methylene group

adjacent to the

electron-withdrawing

nitrile group.

-C≡N - ~118

Characteristic

chemical shift for a

nitrile carbon.

Note: These are predicted values based on standard chemical shift tables and data for similar

structures. Actual values may vary slightly.[10]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
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Wavenumber (cm⁻¹) Vibration Intensity Significance

~2250 C≡N stretch Medium, Sharp

Diagnostic peak for

the nitrile functional

group.[12]

~3100-3150 =C-H stretch Medium

Aromatic C-H

stretching of the

pyrrole ring.

~2850-2950 C-H stretch Medium

Aliphatic C-H

stretching of the

methylene groups.

~1500-1550 C=C stretch Medium-Strong

Aromatic ring

stretching of the

pyrrole moiety.

~1350 C-N stretch Medium

Stretching vibration of

the bond between the

pyrrole N and the side

chain.

Note: The absence of a broad peak around 3300-3500 cm⁻¹ confirms the N-substitution of the

pyrrole ring.[12][13]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Electron Ionization (EI-MS):

Molecular Ion (M⁺): A prominent peak is expected at m/z = 120, corresponding to the

molecular weight of the compound.

Key Fragmentation Pathways: Fragmentation is likely to involve the loss of the cyano

group (-CN, 26 Da) or cleavage of the ethyl side chain. A common fragmentation for N-
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alkyl pyrroles is the cleavage of the bond beta to the nitrogen atom, which could lead to a

fragment corresponding to the pyrrole ring with a methylene group.[8]

Chemical Reactivity and Synthetic Applications
The utility of 3-(1H-Pyrrol-1-yl)propanenitrile stems from the reactivity of its two functional

components.

Reactivity Profile

Nitrile Group Reactions

Pyrrole Ring Reactions

3-(1H-Pyrrol-1-yl)propanenitrile

Hydrolysis
(Acidic/Basic)
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Caption: Key reaction pathways for 3-(1H-Pyrrol-1-yl)propanenitrile.

Key Transformations
Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine, 3-(1H-

pyrrol-1-yl)propan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or

catalytic hydrogenation (e.g., H₂ over Raney Nickel). This transformation is fundamental for
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introducing a flexible three-carbon amino linker, a common motif in pharmacologically active

molecules.

Hydrolysis of the Nitrile: Under acidic or basic conditions, the nitrile can be hydrolyzed to the

corresponding carboxylic acid, 3-(1H-pyrrol-1-yl)propanoic acid. This provides a route to

amides, esters, and other carboxylic acid derivatives.

Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is electron-rich and

susceptible to electrophilic aromatic substitution, primarily at the C2 and C5 positions.

Reactions like the Vilsmeier-Haack reaction can introduce a formyl group, providing a

scaffold for further elaboration.

These transformations highlight the compound's role as a versatile intermediate for accessing a

diverse range of pyrrole-based derivatives for screening in drug discovery programs.[6][14]

Analytical Method: Purity Assessment by HPLC
High-performance liquid chromatography (HPLC) is a standard method for determining the

purity of organic compounds. A reverse-phase method is suitable for 3-(1H-Pyrrol-1-
yl)propanenitrile.[7]

HPLC Protocol
Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. 3-(1H-
Pyrrol-1-yl)propanenitrile, being a moderately polar molecule, will have a characteristic

retention time on a nonpolar stationary phase (like C18) when eluted with a polar mobile

phase.

Column: C18, 5 µm particle size, 4.6 x 250 mm

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). For Mass-Spec

compatibility, a volatile acid like 0.1% formic acid can be used instead of phosphoric acid.[7]

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Injection Volume: 10 µL
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Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase.

Self-Validation: The system is considered valid if a sharp, symmetrical peak is observed for the

analyte. Purity is calculated based on the area percentage of the main peak relative to the total

area of all observed peaks.

Conclusion
3-(1H-Pyrrol-1-yl)propanenitrile (CAS 43036-06-2) is a strategically important building block

for chemical synthesis and drug discovery. Its bifunctional nature allows for a wide array of

chemical transformations at both the nitrile group and the pyrrole ring. This guide has provided

a detailed framework for its synthesis, characterization, safe handling, and analysis, grounded

in established chemical principles. By leveraging the information presented, researchers can

confidently and efficiently incorporate this versatile compound into their research programs,

accelerating the development of novel molecules with potential therapeutic applications.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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